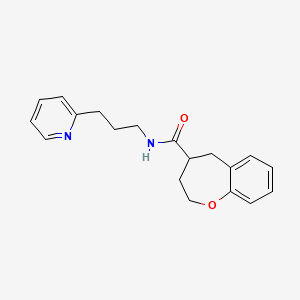

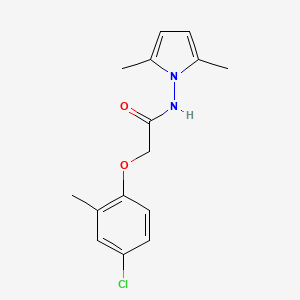

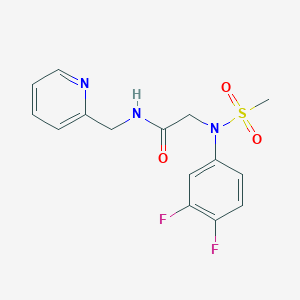

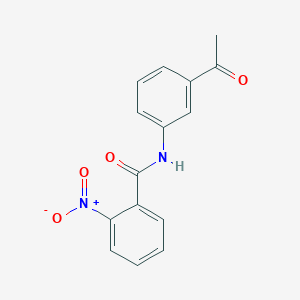

![molecular formula C15H19N3O2S B5579768 2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)

2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives containing morpholine or piperazine skeletons has been explored through methods such as 'one-pot' nitro reductive cyclization and others. These methods have proven efficient for introducing the morpholine group into the benzimidazole framework, providing a variety of derivatives with potential biochemical activities (Özil, Parlak, & Baltaş, 2018; Zhang, Wan, Li, Li, & Jiang, 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been analyzed through X-ray crystallography, revealing that the morpholine ring often adopts a chair conformation. The dihedral angle between the benzimidazole ring system and attached groups varies, influencing the molecule's overall geometry and potentially its reactivity (Akkurt, Yıldırım, Küçükbay, Yılmaz, & Büyükgüngör, 2005).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including interactions with alcohols, diamines, and halides, leading to a wide range of functionalized compounds. These reactions are often catalyzed by metal complexes or occur under specific conditions such as microwave irradiation, showcasing the versatility of benzimidazole chemistry (Luo, Dai, Cong, Li, Peng, & Zhang, 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystal structures, are crucial for their potential applications. These properties are influenced by the nature of the substituents and the molecular conformation. For example, the chair conformation of the morpholine ring and the planarity of the benzimidazole ring affect the molecule's stability and interactions (Yoon, Ali, Choon, Hemamalini, & Fun, 2011).

Scientific Research Applications

Structural and Synthetic Insights

- A study focused on the crystal structure of a related compound, emphasizing the morpholine ring's chair conformation and the stabilization of the crystal structure through intermolecular contacts (Akkurt et al., 2005).

- Research on the electrophoretic and gas-chromatographic analysis of an Afobazol pharmaceutical preparation has developed procedures for determining active components and potential impurities, demonstrating the analytical applicability of these compounds (Burykin et al., 2014).

Biological Evaluation and Pharmacological Screening

- Pharmacological and toxicological screenings of novel benzimidazole-morpholine derivatives revealed their potential as dual-acting inhibitors with antimicrobial activities, offering insights into their therapeutic applications (Can et al., 2017).

- The synthesis and investigation of anticancer activities of some benzimidazole derivatives have been conducted, highlighting their selectivity against specific cell lines and offering a pathway for the development of new anticancer agents (Yurttaş et al., 2013).

Antibacterial Activity

- Synthesis and evaluation of novel ethyl 2-alkoxyimino-2-benzimidazol-2-yl acetates bearing a morpholine group demonstrated excellent bioactivity against Staphylococcus aureus, underlining their potential in developing new antibacterial agents (Zhang et al., 2015).

properties

IUPAC Name |

2-(2-ethylsulfanylbenzimidazol-1-yl)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-2-21-15-16-12-5-3-4-6-13(12)18(15)11-14(19)17-7-9-20-10-8-17/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXSCARTJFVEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)

![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)